molecular formula C21H22N4O2 B2486579 methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate CAS No. 844859-78-5

methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate

Cat. No.: B2486579
CAS No.: 844859-78-5
M. Wt: 362.433
InChI Key: RASDSONMEOLGGU-UHFFFAOYSA-N
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Description

Methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is a complex organic compound featuring a pyrrolidine ring, a cyano group, and a diazatricyclic structure

Properties

IUPAC Name

methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-15(9-10-19(26)27-2)21(24-11-5-6-12-24)25-18-8-4-3-7-17(18)23-20(25)16(14)13-22/h3-4,7-8H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDSONMEOLGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form different functional groups.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is being investigated for its potential as a cytotoxic agent . Compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound APanc-112.5
Compound BPC317.7
Compound CMDA-MB-23113.1

These results indicate that derivatives of this compound may exhibit significant antiproliferative effects, potentially leading to new cancer therapies .

Synthesis of Novel Derivatives

Research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, modifications to the cyano group or the pyrrolidine ring can lead to compounds with enhanced efficacy or selectivity against specific cancer types .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science. The incorporation of such complex organic compounds into polymers or nanomaterials could lead to innovative materials with specific properties such as increased strength or improved electrical conductivity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of derivatives based on the core structure of this compound against various human cancer cell lines (Panc-1, PC3). The results demonstrated that certain modifications significantly increased the cytotoxicity compared to standard chemotherapeutics like etoposide .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing new derivatives through a series of chemical reactions involving methyl esters and hydrazines. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures before evaluating their biological activities .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and cyano group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and diazatricyclic compounds. Compared to these, methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by several functional groups including a cyano group and a piperidine ring, which are often associated with biological activity. Its IUPAC name is methyl 3-(4-cyano-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate. The structural complexity suggests potential interactions with biological targets that warrant investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The piperidine moiety in the compound is known to interact with neurotransmitter systems:

  • Neuroprotective studies demonstrated that derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins . This suggests potential therapeutic applications in neurodegenerative diseases.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that it may act as an inhibitor of deubiquitylating enzymes (DUBs), which are crucial in regulating protein degradation pathways .
  • Interaction with Receptors : The compound's structure indicates potential binding to various receptors involved in cell signaling pathways.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of similar compounds on various cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.6Apoptosis via caspase activation
Compound BMCF74.8Cell cycle arrest at G1 phase

These findings highlight the potential of methyl 3-[10-cyano...] as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective effects showed that a related compound significantly reduced neuronal cell death in models of oxidative stress:

TreatmentNeuronal Viability (%)Mechanism
Control60-
Compound C (10 µM)85ROS scavenging

This underscores the therapeutic potential for neurodegenerative conditions.

Q & A

Q. What are the optimal synthetic pathways for methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate, and how can reaction yields be improved?

Methodological Answer: The synthesis of polycyclic compounds often requires multi-step reactions. Key steps include:

  • Reagent Selection : Use sodium hydride in toluene for cyclization reactions, as demonstrated in analogous triazole derivatives .
  • Solvent Optimization : Dry toluene under reflux conditions (6–8 hours) minimizes side reactions, as shown in oxadiazole synthesis .
  • Purification : Recrystallization from methanol improves purity (e.g., compound 13 in achieved >95% purity after recrystallization) .
  • Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry of chloroacetyl chloride (1.2–1.5 equivalents) to avoid excess reagent degradation .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve the tricyclic core using single-crystal X-ray diffraction (e.g., CRYSTAL CLEAR software with R factor <0.05) .
  • NMR Spectroscopy : Analyze pyrrolidine proton environments (δ 2.32–4.43 ppm in ¹H NMR) and carbon shifts (e.g., cyano groups at ~110–120 ppm in ¹³C NMR) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da) .

Q. What preliminary biological activity data exist for this compound?

Methodological Answer:

  • Molecular Docking : Target fungal 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity. Docking scores <-7.5 kcal/mol suggest strong binding .
  • In Vitro Assays : Use microbroth dilution (CLSI M27/M38 guidelines) to determine MIC values against Candida spp. .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity?

Methodological Answer:

  • Dynamic Simulations : Perform MD simulations (e.g., GROMACS) to assess ligand-enzyme stability over 100 ns. Compare RMSD values (<2 Å for stable complexes) .
  • Free Energy Calculations : Use MM-PBSA to quantify binding free energy. A ΔG < -40 kJ/mol corroborates strong inhibition .
  • AI-Driven Optimization : Train neural networks on docking scores vs. experimental MICs to refine QSAR models .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., pyrrolidine vs. pyridine protons) .
  • Theoretical Framework Alignment : Reference crystallographic data (e.g., bond lengths: C–N 1.34–1.38 Å) to validate DFT-optimized structures .
  • Error Analysis : Quantify signal-to-noise ratios (>20:1 for NMR) and refine acquisition parameters (e.g., 512 scans for ¹³C NMR) .

Q. How to design a multi-step synthesis protocol balancing scalability and functional group compatibility?

Methodological Answer:

  • Modular Synthesis : Separate tricyclic core formation (Step 1) from esterification (Step 2) to avoid side reactions .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during pyrrolidine functionalization .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction intermediates .

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